Home > Products > Screening Compounds P43045 > DDR1 inhibitor 7rh
DDR1 inhibitor 7rh - 1429617-90-2

DDR1 inhibitor 7rh

Catalog Number: EVT-265497
CAS Number: 1429617-90-2
Molecular Formula: C30H29F3N6O
Molecular Weight: 546.59
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

DDR1 inhibitor 7rh (DDR1 inhibitor 7rh) is a potent and selective inhibitor of the discoidin domain receptor 1 (DDR1) tyrosine kinase. [, , ] It is an orally bioavailable small-molecule inhibitor. [] This compound is specifically designed to target DDR1 and has been used extensively in preclinical studies to investigate the role of DDR1 in various diseases, particularly cancer. [, , ]

Nilotinib

  • Compound Description: Nilotinib is a potent inhibitor of the BCR-Abl tyrosine kinase, primarily used for treating chronic myelogenous leukemia (CML). It also exhibits inhibitory activity against DDR1. []
  • Relevance: While not as selective as 7rh, nilotinib's ability to target DDR1 highlights a potential therapeutic strategy for cancers with DDR1 involvement. The research suggests that both nilotinib and DDR1 inhibitor 7rh could suppress collagen-induced DDR1 signaling, hindering tumor growth and progression. []

Batimastat

  • Compound Description: Batimastat is a broad-spectrum matrix metalloproteinase (MMP) inhibitor. MMPs play crucial roles in extracellular matrix remodeling, a process often dysregulated in cancer. [, ]
  • Relevance: Although structurally unrelated to DDR1 inhibitor 7rh, batimastat is investigated in conjunction with 7rh to understand their combined impact on tumor cell behavior. Both compounds influence different aspects of the tumor microenvironment, making their combined effect significant in the context of the research. [, ]

Epidermal Growth Factor (EGF)

  • Compound Description: Epidermal Growth Factor (EGF) is a signaling molecule that stimulates cell growth, proliferation, and differentiation. It plays a vital role in various cellular processes, including development and wound healing. [, ]
  • Relevance: While not structurally similar to DDR1 inhibitor 7rh, EGF is used in conjunction with 7rh and batimastat in the research to create a more physiologically relevant tumor microenvironment and study the interplay between these factors. [, ]

Befeldin A (BFA)

  • Compound Description: Befeldin A (BFA) disrupts the secretory pathway by inhibiting the transport of proteins from the endoplasmic reticulum to the Golgi apparatus, leading to endoplasmic reticulum stress. [, ]
  • Relevance: While structurally distinct from DDR1 inhibitor 7rh, BFA is used to investigate the impact of collagen signaling on cellular stress response and sensitivity to agents like BFA. These studies provide insights into the complex interplay between DDR1, collagen, and cellular stress pathways. [, ]
Source and Classification

Ddr1-IN-2 is classified as a small molecule inhibitor designed specifically for DDR1. Its structure and function have been elucidated through various studies, which highlight its potential in therapeutic applications against diseases where DDR1 is a contributing factor. The compound has shown high selectivity and potency against DDR1, with an IC50 value reported at approximately 39.6 nM, indicating its effectiveness in inhibiting this receptor compared to other kinases .

Synthesis Analysis

Methods and Technical Details

The synthesis of Ddr1-IN-2 involves a multi-step process that typically begins with the identification of lead compounds through fragment-based drug discovery. Initial compounds were derived from screening libraries of existing kinase inhibitors, focusing on those that exhibited selective binding to the inactive DFG-out conformation of DDR1.

The synthesis process includes:

  1. Fragment Screening: Utilizing high-throughput crystallography to identify fragments that bind to the DDR1 protein.
  2. Lead Optimization: Modifying these fragments to enhance their binding affinity and selectivity through structure-activity relationship studies.
  3. Final Synthesis: Compounds are synthesized using established organic chemistry techniques, often involving reactions such as coupling reactions and cyclizations to form the desired molecular structure .
Molecular Structure Analysis

Structure and Data

The molecular structure of Ddr1-IN-2 has been characterized using X-ray crystallography, revealing its binding mode within the ATP-binding pocket of the DDR1 kinase domain. The compound features a distinct indolin-2-one core structure with substituents that facilitate hydrogen bonding interactions with key residues in the active site of DDR1, enhancing its inhibitory potency .

Key structural data includes:

  • Molecular Formula: C₁₄H₁₅N₃O
  • Molecular Weight: 241.29 g/mol
  • Binding Mode: Interacts primarily through hydrogen bonds with residues such as Met704 and Thr701, crucial for its selectivity against other kinases .
Chemical Reactions Analysis

Reactions and Technical Details

Ddr1-IN-2 undergoes specific chemical reactions during its synthesis that are critical for forming its active structure. These include:

  • Coupling Reactions: Used to link different molecular fragments together.
  • Cyclization Reactions: Essential for forming the indolin-2-one core.
  • Functional Group Modifications: Adjustments made to optimize binding affinity and selectivity.

These reactions are carefully controlled to ensure high yield and purity of the final product, which is necessary for subsequent biological testing .

Mechanism of Action

Process and Data

Ddr1-IN-2 exerts its pharmacological effects by inhibiting the kinase activity of DDR1. Upon binding to the ATP-binding site, it prevents ATP from interacting with the enzyme, thereby blocking downstream signaling pathways associated with cell proliferation and survival.

The mechanism involves:

  1. Competitive Inhibition: Ddr1-IN-2 competes with ATP for binding at the active site.
  2. Conformational Changes: Binding induces conformational changes in DDR1 that render it inactive.
  3. Impact on Signaling Pathways: This inhibition leads to reduced activation of pathways that promote tumor growth and fibrosis .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Ddr1-IN-2 exhibits several notable physical and chemical properties:

These properties are crucial for determining the compound's applicability in vivo and its formulation into therapeutic agents .

Applications

Scientific Uses

Ddr1-IN-2 holds significant promise in various scientific applications, particularly in oncology and fibrotic diseases:

  • Cancer Therapy: As a selective inhibitor of DDR1, it can be used in preclinical studies aimed at understanding its efficacy against tumors characterized by high collagen expression.
  • Fibrosis Research: Investigating its role in inhibiting fibrotic processes can provide insights into potential treatments for fibrotic diseases affecting organs such as the lungs or liver.
  • Immunotherapy Resistance Studies: Recent studies suggest that targeting DDR1 may enhance the effectiveness of immunotherapies by modifying tumor microenvironments .
Introduction to DDR1 Kinase & Its Pathological Significance

DDR1 as a Collagen-Activated Receptor Tyrosine Kinase in Human Diseases

Discoidin Domain Receptor 1 (DDR1) is a receptor tyrosine kinase (RTK) uniquely activated by various collagen types rather than classical growth factors. This collagen-binding specificity positions DDR1 as a critical sensor of extracellular matrix (ECM) alterations in multiple pathological states. Structurally, DDR1 contains an extracellular discoidin homology domain for collagen recognition, a transmembrane domain, and an intracellular tyrosine kinase domain. Unlike typical RTKs exhibiting rapid activation (seconds), DDR1 phosphorylation peaks over hours to days upon collagen binding, reflecting sustained signaling kinetics [3] [9].

DDR1 dysregulation is implicated across chronic diseases:

  • Fibrotic Pathologies: In cirrhotic liver, DDR1 mRNA is elevated >2-fold compared to healthy tissue, correlating with increased protease-mediated shedding of its extracellular domain. This promotes hepatocyte adhesion and reduces migration, exacerbating ECM deposition [1].
  • Cancer Progression: DDR1 overexpression occurs in pancreatic, breast, ovarian, and lung carcinomas. Tumor cells exploit DDR1-collagen interactions to modulate invasion, survival, and therapy resistance. For example, >75% of pancreatic ductal adenocarcinomas (PDAC) show DDR1 upregulation linked to poor survival [2] [8].
  • Neurodegenerative Disorders: DDR1/2 upregulation in Alzheimer’s and Parkinson’s diseases suggests roles in neuroinflammatory ECM remodeling, though mechanisms remain under investigation [5].

Table 1: DDR1-Associated Human Diseases and Key Mechanisms

Disease CategorySpecific ConditionsDDR1 RoleKey Collagen Types
FibrosisLiver cirrhosis, Pulmonary fibrosisECM remodeling via MMP regulationI, III, IV
CancerPDAC, Breast cancer, NSCLCTumor cell invasion, immune evasionI, IV
NeurodegenerationAlzheimer’s diseaseNeuroinflammation modulationIV, VI
AtherosclerosisPlaque formationVascular smooth muscle activationI, III

Structural Biology of DDR1: Domains, Isoforms, and Activation Mechanisms

Alternative splicing of the DDR1 gene generates five isoforms (DDR1a-e) with divergent functional properties:

  • Kinase-active isoforms (DDR1a-c): Contain intact kinase domains enabling signal transduction. DDR1a/b are widely expressed in epithelia, while DDR1c shows restricted distribution [3].
  • Kinase-deficient isoforms (DDR1d/e): Exhibit truncated kinase domains acting as dominant-negative regulators or decoy receptors [3].

Domain organization dictates activation:

  • Discoidin Domain (DS): Binds collagen via surface loops (S52-T57, R105-K112) and residue S175. Recognizes GVMGFO motifs in fibrillar collagens (I-III) and non-fibrillar collagen IV [9].
  • Transmembrane Domain: Mediates constitutive dimerization via a leucine-rich motif, forming stable pre-ligand dimers—a hallmark distinguishing DDR1 from dimerization-dependent RTKs [9].
  • Kinase Domain: Autoinhibited in unbound dimers. Collagen binding induces lateral clustering of dimers, enabling trans-phosphorylation between adjacent receptors—not within dimers. This "cluster-driven activation" requires kinase activity in "donor" dimers but not "receiver" dimers [9].

Table 2: Functional Characteristics of DDR1 Isoforms

IsoformKinase ActivityExpression PatternFunctional Significance
DDR1aActiveEpithelia, hepatocytesPrimary signaling isoform in cancer
DDR1bActiveUbiquitousMammary gland development
DDR1cActiveLimited (e.g., brain)Not fully characterized
DDR1dInactiveTestis, tumor cellsDominant-negative regulation
DDR1eInactiveLow in multiple tissuesDecoy receptor function

DDR1 Signaling Crosstalk in Tumor Microenvironment Remodeling

DDR1 activation reprograms the tumor microenvironment (TME) through bidirectional crosstalk:

  • ECM Dynamics: DDR1 regulates MMP1/2 secretion, facilitating collagen cleavage. Cleaved collagen I (cCOL I) sustains DDR1/NF-κB signaling, fueling tumor growth. Conversely, intact collagen I (iCOL I) promotes DDR1 degradation [2] [6].
  • Metabolic Reprogramming: In PDAC, cCOL I→DDR1→NF-κB→p62→NRF2 signaling stimulates macropinocytosis—a nutrient-scavenging process sustaining tumor bioenergetics under stress [2].
  • Immune Evasion: The DDR1 extracellular domain (ECD) remodels collagen into dense, aligned fibers that physically exclude CD8+ T cells. ECD shedding generates soluble multimeric complexes that further reinforce barrier formation [6].
  • Dormancy Regulation: DDR1 binding to collagen III activates STAT1, inducing COL3A1 expression and creating wavy collagen architectures that maintain disseminated tumor cells in quiescence [6].

These pathways establish DDR1 as a master regulator of the desmoplastic TME, influencing stromal stiffness, immune infiltration, and metabolic adaptation.

Properties

CAS Number

1429617-90-2

Product Name

Ddr1-IN-2

IUPAC Name

4-ethyl-N-[3-[(4-methylpiperazin-1-yl)methyl]-5-(trifluoromethyl)phenyl]-3-(2-pyrazolo[1,5-a]pyrimidin-6-ylethynyl)benzamide

Molecular Formula

C30H29F3N6O

Molecular Weight

546.59

InChI

InChI=1S/C30H29F3N6O/c1-3-23-6-7-25(16-24(23)5-4-21-18-34-28-8-9-35-39(28)20-21)29(40)36-27-15-22(14-26(17-27)30(31,32)33)19-38-12-10-37(2)11-13-38/h6-9,14-18,20H,3,10-13,19H2,1-2H3,(H,36,40)

InChI Key

DDLPXZXBWGJRGK-UHFFFAOYSA-N

SMILES

CCC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)CN3CCN(CC3)C)C#CC4=CN5C(=CC=N5)N=C4

Solubility

Soluble in DMSO

Synonyms

DDR1-IN-7rh; 7RH; DDR1 Inhibitor 7rh;

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.